Butane,2-(ethylsulfonyl)-

Description

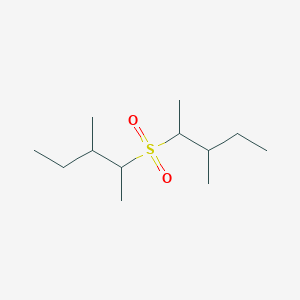

Butane,2-(ethylsulfonyl)- is an aliphatic sulfone compound with the structural formula CH₃-CH(SO₂C₂H₅)-CH₂-CH₃. Sulfones are characterized by the sulfonyl group (-SO₂-), which imparts high thermal stability and polarity, making them useful in industrial applications such as polymer additives, solvents, or pharmaceutical intermediates.

Properties

Molecular Formula |

C12H26O2S |

|---|---|

Molecular Weight |

234.40 g/mol |

IUPAC Name |

3-methyl-2-(3-methylpentan-2-ylsulfonyl)pentane |

InChI |

InChI=1S/C12H26O2S/c1-7-9(3)11(5)15(13,14)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3 |

InChI Key |

DDFDWDMMKMAJSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)S(=O)(=O)C(C)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane,2-(ethylsulfonyl)- typically involves the sulfonation of butane derivatives. One common method is the reaction of sec-butyl alcohol with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfone .

Industrial Production Methods

Industrial production of Butane,2-(ethylsulfonyl)- may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butane,2-(ethylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

Reduction: Reduction of the sulfone group can yield sulfides or thiols.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Butane, 2-(ethylsulfonyl)- is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals. This compound's ability to participate in redox reactions enhances its utility in creating diverse chemical entities.

2. Biological Activity

Research has indicated that sulfoxides like butane, 2-(ethylsulfonyl)- exhibit potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that these compounds can act as solvents and stabilizers in biochemical assays, enhancing the efficacy of various biological experiments .

3. Industrial Applications

In the industrial sector, butane, 2-(ethylsulfonyl)- is employed as a solvent and reagent in chemical manufacturing processes. It is particularly valuable in producing specialty chemicals and materials due to its unique solvent properties and reactivity .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of various sulfoxides, including butane, 2-(ethylsulfonyl)-. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use in developing antimicrobial agents for medical applications .

Case Study 2: Synthesis of Pharmaceutical Compounds

Research conducted on the synthesis of novel anticancer agents highlighted the role of butane, 2-(ethylsulfonyl)- as a key intermediate. The study demonstrated that modifications to the sulfoxide group could enhance the binding affinity to cancer cell targets, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of Butane,2-(ethylsulfonyl)- involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the available

2.1. Diphenyl Sulfone ()

- Structure : C₁₂H₁₀O₂S, featuring two phenyl groups attached to a sulfonyl group.

- Properties :

- Key Differences from Butane,2-(ethylsulfonyl)- :

- Aliphatic vs. Aromatic Backbone : Butane,2-(ethylsulfonyl)-’s flexible aliphatic chain may lower its melting point compared to diphenyl sulfone.

- Applications : Diphenyl sulfone’s aromatic structure suits high-performance polymers, whereas aliphatic sulfones like Butane,2-(ethylsulfonyl)- might serve as plasticizers or solvents.

2.2. Crotonaldehyde ()

- Structure : (E)-2-Butenal (CH₃-CH=CH-CHO), an α,β-unsaturated aldehyde.

- Properties :

- Volatile liquid with acute toxicity (irritant to eyes/respiratory system).

- Used in chemical synthesis (e.g., sorbic acid).

- Key Differences :

- Functional Group : Crotonaldehyde contains a reactive aldehyde group (-CHO), while Butane,2-(ethylsulfonyl)- has a sulfonyl group (-SO₂-), leading to divergent reactivity and applications.

- Stability : Sulfones like Butane,2-(ethylsulfonyl)- are less prone to oxidation compared to aldehydes like crotonaldehyde .

General Trends in Sulfone Chemistry

- Thermal Stability : Sulfones typically exhibit higher thermal stability than ethers or sulfides due to strong dipole-dipole interactions .

- Solubility : Aliphatic sulfones (e.g., hypothetical Butane,2-(ethylsulfonyl)-) are more soluble in polar solvents than aromatic sulfones like diphenyl sulfone.

- Toxicity : Sulfones generally have lower acute toxicity compared to aldehydes (e.g., crotonaldehyde), which are potent irritants .

Biological Activity

Butane, 2-(ethylsulfonyl)- is a compound with potential biological activity, particularly in the context of its pharmacological properties. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

Butane, 2-(ethylsulfonyl)- is classified as an organosulfur compound. Its structure can be represented as follows:

- Chemical Formula : C6H14O2S

- Molecular Weight : 150.25 g/mol

The ethylsulfonyl group is known for its ability to enhance the solubility and bioavailability of compounds, making it a target for drug development.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activities. For instance, sulforaphane (1-Isothiocyanato-4-(methylsulfonyl)butane), a related compound, has demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Sulforaphane | 40 | Staphylococcus aureus |

| Sulforaphane | 75 | Escherichia coli |

The mechanism of action often involves the induction of oxidative stress in bacterial cells, leading to cell death.

Anticancer Activity

Butane, 2-(ethylsulfonyl)- may also exhibit anticancer properties. Research on sulforaphane suggests that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of detoxification enzymes . This is particularly relevant in the context of pancreatic cancer, where sulforaphane has shown promise in inhibiting cell proliferation.

Study on Anticancer Effects

A significant study conducted by Kuroiwa et al. investigated the effects of sulforaphane on pancreatic cancer cell lines. The findings indicated that treatment with sulforaphane resulted in a dose-dependent reduction in cell viability and increased apoptosis markers .

- Experimental Design : Mice were fed diets containing varying concentrations of broccoli sprout powder rich in sulforaphane.

- Results : The highest concentrations led to a marked decrease in tumor growth and improved survival rates.

Clinical Trials

Clinical trials have assessed the safety and efficacy of sulforaphane in humans. One trial reported negligible adverse effects at doses up to 200 µmol, suggesting a favorable safety profile for compounds like Butane, 2-(ethylsulfonyl)- that share similar properties .

- Oxidative Stress Induction : Compounds like butane derivatives can generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.

- Phase II Detoxification Enzyme Activation : These compounds are known to activate phase II enzymes that play a crucial role in detoxifying carcinogens and other harmful substances .

- Cell Cycle Arrest : By interfering with the normal cell cycle, these compounds can prevent cancer cells from proliferating effectively.

Q & A

Basic Questions

Q. What analytical methods are recommended to determine the purity of Butane,2-(ethylsulfonyl)- in synthetic samples?

- Answer : Purity assessment should combine chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Differential scanning calorimetry (DSC) can validate the melting profile, though the compound’s high melting point (~91°C at 2 mmHg) may require specialized instrumentation .

Q. How can researchers synthesize Butane,2-(ethylsulfonyl)- in the lab?

- Answer : A common route involves the oxidation of the corresponding sulfide (e.g., 2-(ethylthio)propane) using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (mCPBA). Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures complete conversion to the sulfone. Purification via vacuum distillation (given the compound’s low boiling point under reduced pressure) or recrystallization is recommended .

Q. What are the critical storage conditions for Butane,2-(ethylsulfonyl)- to ensure stability?

- Answer : Store at room temperature in a tightly sealed container under inert gas (e.g., nitrogen or argon) to prevent moisture absorption or oxidative degradation. Avoid prolonged exposure to light, as sulfones can undergo photolytic decomposition. Stability studies using accelerated aging (40°C/75% RH) combined with periodic HPLC analysis are advised for long-term storage protocols .

Advanced Research Questions

Q. How can contradictory CAS registry numbers for Butane,2-(ethylsulfonyl)- (e.g., 4853-75-2 vs. 34008-92-9) be resolved in literature reviews?

- Answer : Cross-referencing structural identifiers (IUPAC name, molecular formula C₅H₁₂O₂S) and spectral data (e.g., IR, MS) is critical. For example, lists CAS 34008-92-9 under the synonym "ESBS," but this may reflect a nomenclature inconsistency (e.g., positional isomerism or registry errors). Researchers should verify entries in authoritative databases like PubChem or Reaxys and report discrepancies in publications .

Q. What role does Butane,2-(ethylsulfonyl)- play in pesticide chemistry, and how can its reactivity be exploited in novel formulations?

- Answer : The ethylsulfonyl group is a key pharmacophore in sulfonylurea herbicides (e.g., sulfosulfuron). Its electron-withdrawing properties enhance binding to acetolactate synthase (ALS) enzymes in plants. Methodologically, coupling reactions (e.g., with triazine or pyrimidine amines) under Mitsunobu conditions or nucleophilic substitution can yield bioactive derivatives. Reaction optimization should focus on yield (via DOE) and regioselectivity (monitored by LC-MS) .

Q. How can researchers address challenges in characterizing Butane,2-(ethylsulfonyl)-’s degradation products under environmental conditions?

- Answer : Employ advanced mass spectrometry (e.g., Q-TOF-MS) to identify degradation pathways. Hydrolytic studies (pH 5–9 buffers, 25–50°C) can simulate environmental breakdown, while photolysis experiments (UV-Vis irradiation) reveal photooxidation products. Computational tools (e.g., DFT for transition-state modeling) aid in predicting reactive intermediates .

Q. What strategies are effective for incorporating Butane,2-(ethylsulfonyl)- into polymer matrices for functional material development?

- Answer : The sulfone group’s polarity and thermal stability make it suitable as a dielectric additive in polymers like polyimides or epoxy resins. Techniques include in-situ polymerization (monomer functionalization) or post-synthetic modification (e.g., grafting via radical reactions). Dynamic mechanical analysis (DMA) and impedance spectroscopy quantify enhancements in dielectric properties .

Methodological Notes

- Synthesis Optimization : Use response surface methodology (RSM) to optimize oxidation conditions (e.g., solvent, temperature) for higher yields .

- Analytical Validation : Cross-validate purity data using orthogonal methods (e.g., GC-MS and elemental analysis) to mitigate technique-specific biases .

- Data Reproducibility : Document CAS discrepancies and batch-specific variations (e.g., supplier-grade differences) in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.